molecular formula C17H15ClN4O2 B11610361 4-chloro-N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide

4-chloro-N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide

Cat. No.: B11610361
M. Wt: 342.8 g/mol
InChI Key: UQTPJFIJKHLHNS-VXLYETTFSA-N
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Description

4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzodiazole ring, which is a fused bicyclic ring system containing nitrogen atoms, and a chlorobenzene moiety.

Preparation Methods

The synthesis of 4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. One common synthetic route is as follows :

    Starting Materials: 4-chlorobenzohydrazide and 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde.

    Reaction Conditions: The reaction is carried out in ethanol as a solvent, under reflux conditions for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to obtain the pure compound.

Chemical Reactions Analysis

4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The chlorobenzene moiety allows for substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Scientific Research Applications

4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications :

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: It exhibits potential biological activities, including antimicrobial and antiproliferative effects, making it a candidate for drug development and medicinal chemistry research.

    Medicine: The compound’s structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways . The compound can bind to metal ions, forming stable complexes that can interfere with enzymatic activities and cellular processes. Additionally, its hydrazone moiety allows it to act as a chelating agent, potentially disrupting redox balance and inducing oxidative stress in cells.

Comparison with Similar Compounds

4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as :

    4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.

    4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide:

    N′-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide:

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H15ClN4O2/c1-21-14-8-3-11(9-15(14)22(2)17(21)24)10-19-20-16(23)12-4-6-13(18)7-5-12/h3-10H,1-2H3,(H,20,23)/b19-10+

InChI Key

UQTPJFIJKHLHNS-VXLYETTFSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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